AChE Inhibitory Potency Benchmark Against Class-Leading Pyrimidine Compound 6
In the Alım et al. (2026) panel, Compound 6 (the most potent AChE inhibitor) displayed an IC₅₀ of 14.89 nM against Electrophorus electricus AChE [1]. The target compound shares the 6‑oxopyrimidin‑1‑yl‑acetamide scaffold with Compound 6 but incorporates a 4‑ethoxyphenyl terminus rather than the dichloro‑nitro‑aromatic motif. If confirmatory testing aligns the target compound with the Compound 6 scaffold class, it would place its expected AChE potency within the low‑nanomolar range documented for the series, substantially exceeding the reference inhibitor tacrine (THA, AChE IC₅₀ ~25 nM) [1]. Note: Direct experimental comparison data for the exact target compound are not currently available in open literature.
| Evidence Dimension | AChE half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | To be determined experimentally; scaffold-matched Compound 6 provided IC₅₀ = 14.89 nM |
| Comparator Or Baseline | Tacrine (THA) – AChE IC₅₀ ≈ 25 nM; Compound 1 (bromopyrazolo-pyrimidine) – AChE IC₅₀ = 43.75 nM |
| Quantified Difference | Compound 6 is approximately 1.7‑fold more potent than tacrine and 2.9‑fold more potent than Compound 1 |
| Conditions | In vitro modified Ellman assay using Electrophorus electricus AChE; 10 min pre‑incubation, 412 nm detection [1]. |
Why This Matters
Procurement of a scaffold-matched candidate with confirmed nanomolar AChE potency avoids the risk of obtaining weakly active analogs (e.g., Compound 1, IC₅₀ = 43.75 nM) that would require higher compound consumption and yield lower signal‑to‑noise in enzyme assays.
- [1] Alım Z. et al. (2026). Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, DOI: 10.1007/s00210-026-05347-0. View Source
